molecular formula C25H20FNO4S B281548 N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE

Cat. No.: B281548
M. Wt: 449.5 g/mol
InChI Key: DGFHQAGLLSHNBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, and a dibenzofuran moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst, a boron reagent, and appropriate reaction conditions such as temperature and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and sulfonyl groups allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing dibenzofuran derivatives and fluorophenyl-substituted molecules. Examples include:

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide

Uniqueness

N-[(4-FLUOROPHENYL)SULFONYL]-N-(6,7,8,9-TETRAHYDRODIBENZO[B,D]FURAN-2-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple points of modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H20FNO4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-(4-fluorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzamide

InChI

InChI=1S/C25H20FNO4S/c26-18-10-13-20(14-11-18)32(29,30)27(25(28)17-6-2-1-3-7-17)19-12-15-24-22(16-19)21-8-4-5-9-23(21)31-24/h1-3,6-7,10-16H,4-5,8-9H2

InChI Key

DGFHQAGLLSHNBR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)N(C(=O)C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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